molecular formula C9H8INS B15329687 2-Iodo-5,6-dimethylbenzo[d]thiazole

2-Iodo-5,6-dimethylbenzo[d]thiazole

Cat. No.: B15329687
M. Wt: 289.14 g/mol
InChI Key: DYHYLIOWSGPBPY-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethylbenzo[d]thiazole is a high-value halogenated heterocycle serving as a versatile building block in medicinal chemistry and chemical biology research. The benzothiazole core is a privileged structure in drug discovery, originally discovered in marine natural molecules and known for its diverse biological activities . The iodine atom at the 2-position and the methyl groups at the 5- and 6-positions make this compound a particularly useful intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as palladium-catalyzed processes . The iodine can be efficiently replaced to form carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of more complex molecules for pharmaceutical screening . Furthermore, 2-substituted benzothiazoles have demonstrated significant potential in therapeutic applications, showing activity against metabolic, inflammatory, neurodegenerative, viral, and bacterial diseases, with recent research focusing on their anti-cancer potential . The specific substitution pattern of this compound aligns with structure-activity relationship studies indicating that substitutions at the C2 position of the thiazole ring, as well as the presence of alkyl groups on the benzothiazole skeleton, are often linked to remarkable biological effects . This reagent is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14 g/mol

IUPAC Name

2-iodo-5,6-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8INS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3

InChI Key

DYHYLIOWSGPBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Iodo 5,6 Dimethylbenzo D Thiazole

Regioselective Iodination Strategies and Precursor Synthesis

The successful synthesis of 2-iodo-5,6-dimethylbenzo[d]thiazole hinges on the strategic introduction of the iodo group at the desired position. This can be achieved through various synthetic routes, each with its own set of advantages and challenges. The primary approaches involve either the direct iodination of a pre-formed 5,6-dimethylbenzothiazole scaffold or the construction of the iodinated benzothiazole (B30560) ring from an appropriately substituted precursor.

Direct Iodination of 5,6-Dimethylbenzothiazole Derivatives

Direct C-H iodination of the 5,6-dimethylbenzothiazole ring system presents a straightforward approach to the target molecule. However, achieving regioselectivity for the C2 position is a significant challenge due to the electronic nature of the benzothiazole ring, which can also be susceptible to iodination at other positions on the benzene (B151609) ring.

Research into the direct iodination of benzothiazoles often employs electrophilic iodinating agents. While specific studies on 5,6-dimethylbenzothiazole are not extensively detailed in readily available literature, general methods for benzothiazole iodination can be extrapolated. For instance, the use of iodine in the presence of an oxidizing agent or a strong acid can facilitate the reaction. However, this can lead to a mixture of products, including di-iodinated species. researchgate.netnih.gov

Routes Involving 2-Aminobenzothiazole (B30445) Precursors via Diazotization and Iodination

A more reliable and regioselective method for the synthesis of 2-iodo-5,6-dimethylbenzo[d]thiazole involves the use of 2-amino-5,6-dimethylbenzothiazole (B160278) as a key precursor. This approach leverages the well-established Sandmeyer reaction. orgsyn.org

The synthesis of the precursor, 2-amino-5,6-dimethylbenzothiazole, is commonly achieved through the cyclization of a substituted thiourea (B124793) derivative. For example, 3,4-dimethylaniline (B50824) can be reacted with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine to form the 2-aminobenzothiazole ring system. nih.gov Alternatively, zinc(II)-catalyzed reactions of pre-functionalized aniline (B41778) precursors can yield the desired compound with high purity.

Once 2-amino-5,6-dimethylbenzothiazole is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent reaction of the diazonium salt with an iodide source, such as potassium iodide, results in the displacement of the diazonium group and the formation of the C-I bond at the C2 position, yielding 2-iodo-5,6-dimethylbenzo[d]thiazole. orgsyn.org This method is generally highly regioselective for the C2 position. The classical Sandmeyer reaction can sometimes be challenging for heteroaromatic amines, and modern modifications may be required to achieve high yields and avoid side reactions. organic-chemistry.orgnih.govnih.gov

Copper-Catalyzed Methods for Benzothiazole Synthesis and Iodination

Copper-catalyzed reactions have emerged as powerful tools in heterocyclic chemistry, offering milder reaction conditions and improved efficiency. While specific examples for the direct copper-catalyzed iodination of 5,6-dimethylbenzothiazole at the C2 position are not prominently reported, the general principles of copper-catalyzed C-H functionalization are applicable. These reactions would likely involve a copper(I) or copper(II) catalyst in the presence of an iodine source.

More relevant are copper-catalyzed methods for the synthesis of the benzothiazole ring itself, which can be designed to incorporate the iodine atom at the desired position from the outset. For instance, a copper-catalyzed reaction between an ortho-iodoaniline derivative and a suitable sulfur-containing coupling partner could be envisioned.

Optimized Reaction Conditions and Yield Enhancement Techniques

To maximize the yield and purity of 2-iodo-5,6-dimethylbenzo[d]thiazole, careful optimization of reaction parameters is crucial. This includes the choice of solvent, temperature, and the specific reagents and catalysts employed.

Solvent Effects and Temperature Control in Iodination Processes

The choice of solvent can significantly influence the rate and selectivity of iodination reactions. For direct iodination, solvents that can stabilize the electrophilic iodine species are often preferred. In the case of the Sandmeyer reaction, the diazotization step is typically carried out in an aqueous acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent iodination step may be performed at slightly elevated temperatures to facilitate the displacement of the diazonium group.

For the synthesis of the 2-aminobenzothiazole precursor, optimizing solvent polarity (e.g., ethanol (B145695) versus DMF) can have a significant impact on reaction kinetics and the formation of byproducts.

Catalytic Approaches and Reagent Optimization (e.g., N-iodosuccinimide)

The use of specific reagents and catalysts can greatly enhance the efficiency and regioselectivity of the iodination. N-Iodosuccinimide (NIS) is a widely used and relatively mild electrophilic iodinating agent. organic-chemistry.orgnih.govwikipedia.orgsdfine.comsigmaaldrich.comcolab.ws It can be activated by catalytic amounts of an acid, such as trifluoroacetic acid, to achieve regioselective iodination of various aromatic compounds under mild conditions. organic-chemistry.org The application of NIS to 5,6-dimethylbenzothiazole would require careful optimization to favor iodination at the C2 position over other sites on the benzene ring.

In the context of the Sandmeyer reaction, the choice of the diazotizing agent and the iodide source can be optimized. For instance, using isoamyl nitrite instead of sodium nitrite can sometimes offer advantages in non-aqueous conditions.

Below are hypothetical data tables illustrating the kind of information that would be generated from systematic optimization studies for the synthesis of 2-iodo-5,6-dimethylbenzo[d]thiazole.

Table 1: Hypothetical Optimization of Direct Iodination of 5,6-Dimethylbenzothiazole

EntryIodinating AgentSolventTemperature (°C)Time (h)Yield of 2-Iodo Isomer (%)
1I₂ / H₂O₂Acetic Acid801235
2NISAcetonitrile252445
3NIS / TFA (cat.)Dichloromethane251260
4IClDichloromethane0 to 25655

Table 2: Hypothetical Yields for the Sandmeyer Synthesis of 2-Iodo-5,6-dimethylbenzo[d]thiazole from 2-Amino-5,6-dimethylbenzothiazole

EntryDiazotization ConditionsIodide SourceReaction Temperature (°C)Yield (%)
1NaNO₂ / HCl (aq)KI (aq)0 then 6075
2Isoamyl nitrite / THFCuI6582
3t-BuONO / AcetonitrileTMSI6078

Microwave-Assisted and Photochemical Synthesis Pathways

The synthesis of benzothiazole derivatives has been significantly advanced by the adoption of modern energy input methods such as microwave irradiation and photochemical techniques. These pathways offer substantial improvements over conventional heating methods, primarily through enhanced reaction rates, increased yields, and often, milder reaction conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct heating of the reaction mixture leads to rapid temperature increases and localized superheating, which can dramatically accelerate reaction times, often reducing them from hours to mere minutes. nih.gov For the synthesis of heterocyclic compounds like thiazoles, this method has proven to be highly effective. rsc.org

In the context of 2-iodo-5,6-dimethylbenzo[d]thiazole, a microwave-assisted approach would typically involve the condensation of a suitable 2-aminothiophenol (B119425) precursor with a carbonyl compound or its equivalent. The use of microwave irradiation in a self-tuning single-mode synthesizer can lead to cleaner reactions and simpler purification processes. researchgate.net Research on related structures has shown that microwave-assisted synthesis can be 36 to 72 times faster than conventional heating while providing significantly higher yields. nih.gov For instance, the synthesis of various benzothiazoles has been achieved with high yields (87–95%) in very short reaction times (8–35 minutes) using heterogeneous catalysts that can be recycled. mdpi.com

The table below illustrates a comparative example of reaction conditions for a generic benzothiazole synthesis, highlighting the advantages of microwave irradiation.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours (e.g., 10 hours) nih.govMinutes (e.g., 5-15 minutes) nih.gov
Energy Input Bulk, indirect heatingDirect, molecular-level heating
Temperature Control Less precise, potential for hotspotsPrecise and uniform
Yield Moderate to GoodGood to Excellent (e.g., up to 99%) nih.gov
Solvent Use Often requires high-boiling solventsCan often be performed with less solvent or under solvent-free conditions nih.gov

Photochemical Synthesis:

Photochemical pathways offer another alternative for the synthesis and modification of benzothiazoles. These methods use light energy to promote reactions, often enabling unique transformations that are not accessible through thermal methods. For example, aerobic visible-light photoredox synthesis has been reported for the cyclization of thioamides to form the benzothiazole core. bohrium.com This approach is considered a green chemistry method as it can proceed under mild conditions, often at room temperature, using air as the oxidant. While specific literature detailing the photochemical synthesis of 2-iodo-5,6-dimethylbenzo[d]thiazole is sparse, the principles of photoredox catalysis could be applied to its formation or subsequent functionalization.

Green Chemistry Principles in the Synthesis of Iodinated Benzothiazoles

The integration of green chemistry principles into the synthesis of iodinated benzothiazoles is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. airo.co.in The synthesis of benzothiazoles, including 2-iodo-5,6-dimethylbenzo[d]thiazole, is increasingly being redesigned to align with these principles. nih.gov

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include the use of water, ethanol, or ionic liquids. airo.co.in Ionic liquids and deep eutectic solvents are particularly noteworthy as they can act as both solvent and catalyst, are often reusable, and can enhance reaction rates. airo.co.in

Solvent-Free Reactions: A highly effective green approach involves conducting reactions without any solvent. airo.co.in For example, reacting o-aminothiophenol with a ketone using a catalyst like p-toluenesulfonic acid can be performed by simply heating the neat reactants, which drastically reduces waste. airo.co.in

Energy Efficiency: As discussed, microwave-assisted synthesis is a prime example of an energy-efficient method that significantly cuts down on reaction times and energy consumption compared to conventional refluxing. nih.gov

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Green catalysts are non-toxic, efficient, and, ideally, recyclable. mdpi.com Examples used in benzothiazole synthesis include ammonium (B1175870) acetate, commercial laccases, and various heterogeneous catalysts that can be easily recovered and reused. mdpi.combohrium.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This involves choosing reactions like condensation and cyclization that are inherently atom-economical. researchgate.net The success of these strategies can be measured by metrics like an improved E-Factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. airo.co.in

The following table summarizes the application of green chemistry principles to benzothiazole synthesis:

Green Chemistry PrincipleApplication in Benzothiazole SynthesisExample
Waste Prevention Use of catalytic, high-yield reactions.Synthesis using a recyclable SnP₂O₇ catalyst, achieving 87-95% yields and allowing for catalyst reuse. mdpi.com
Atom Economy One-pot condensation and cyclization reactions. researchgate.netCondensation of 2-aminothiophenol with aldehydes directly forms the benzothiazole core with water as the only byproduct. mdpi.com
Less Hazardous Synthesis Replacing toxic reagents and solvents.Using H₂O₂/HCl in ethanol instead of harsher oxidizing agents or solvents. researchgate.net
Energy Efficiency Employing microwave irradiation or ultrasound. bohrium.comReducing reaction times from hours to minutes, thereby saving significant energy. nih.gov
Use of Renewable Feedstocks Exploring bio-based starting materials or catalysts.Use of commercial laccases as biocatalysts for condensation reactions. mdpi.combohrium.com

Mechanistic Investigations of Iodination and Ring Formation Processes

Mechanism of Benzothiazole Ring Formation:

The most common and versatile method for constructing the benzothiazole skeleton is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, followed by an intramolecular cyclization and oxidation. mdpi.com

The generally accepted mechanism proceeds as follows:

Schiff Base Formation: The process initiates with the nucleophilic attack of the amino group of 2-amino-4,5-dimethylthiophenol on the carbonyl carbon of a suitable electrophile (e.g., an aldehyde or acyl chloride). This is followed by dehydration to form a Schiff base or a related intermediate. Catalysts like NH₄Cl can facilitate this step by activating the carbonyl group through hydrogen bonding, making it more electrophilic. mdpi.com

Intramolecular Cyclization: The thiol group (-SH) then acts as an intramolecular nucleophile, attacking the carbon of the imine C=N bond. This step forms a five-membered thiazoline (B8809763) ring, which is a non-aromatic intermediate.

Aromatization: The final step is the oxidation of the thiazoline intermediate to the aromatic benzothiazole. This can occur via various oxidants or sometimes spontaneously in the presence of air. This dehydrogenation step is crucial for forming the stable, aromatic final product.

Mechanism of Iodination:

The iodine atom at the 2-position can be introduced either by using an iodinated starting material or by direct iodination of the pre-formed 5,6-dimethylbenzo[d]thiazole (B3276279) ring.

Direct Iodination (Electrophilic Aromatic Substitution): The benzothiazole ring system can undergo electrophilic substitution. The C2 position is particularly susceptible to attack by electrophiles after activation. A plausible mechanism for direct iodination would involve an electrophilic iodine source (e.g., I₂ with an oxidizing agent or N-iodosuccinimide) that attacks the electron-rich C2 position of the 5,6-dimethylbenzo[d]thiazole. This would proceed through a standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

From Iodinated Precursors: An alternative route involves the cyclization of a precursor that already contains the iodine atom. For instance, the reaction of 2-amino-4,5-dimethylthiophenol with an iodinated one-carbon electrophile (such as iodoform (B1672029) or diiodomethane (B129776) under specific conditions) could potentially lead to the direct formation of the 2-iodo derivative. The mechanism would still follow the general condensation-cyclization pathway, but the iodine would be carried into the final structure from the start.

Sophisticated Structural Characterization and Spectroscopic Elucidation of 2 Iodo 5,6 Dimethylbenzo D Thiazole

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 2-Iodo-5,6-dimethylbenzo[d]thiazole, has been reported in the searched literature. This information is fundamental for understanding its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Determination

Detailed NMR studies, which are crucial for elucidating the molecule's structure in solution, are not available. This includes:

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Specific Fourier-transform infrared (FT-IR) and Raman spectra for 2-Iodo-5,6-dimethylbenzo[d]thiazole have not been published. These techniques are essential for identifying its functional groups and providing a unique "molecular fingerprint."

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

While the molecular formula of 2-Iodo-5,6-dimethylbenzo[d]thiazole (C₉H₈INS) can be determined theoretically, published high-resolution mass spectrometry data is needed to confirm its precise molecular weight and to analyze its fragmentation patterns upon ionization. This information is currently unavailable.

Reactivity Profiles and Transformational Chemistry of 2 Iodo 5,6 Dimethylbenzo D Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The C2 position of the benzothiazole (B30560) ring system is inherently electron-deficient, a characteristic that is further amplified by the presence of an iodo substituent. This electronic feature makes 2-iodo-5,6-dimethylbenzo[d]thiazole a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, iodide), proceeding through a Meisenheimer-like intermediate. wikipedia.org

The reactivity of haloarenes in SNAr reactions is often counterintuitive when compared to aliphatic SN2 reactions. For SNAr, the rate-determining step is typically the initial attack of the nucleophile, leading to a disruption of the aromatic system. wikipedia.org Consequently, the leaving group ability follows the trend F > Cl ≈ Br > I, which is the reverse of that seen in SN2 reactions. wikipedia.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. wikipedia.orgmdpi.com Despite iodine being a less effective leaving group in this context, SNAr reactions at the C2 position of 2-iodobenzothiazoles can be achieved, particularly with strong nucleophiles or under forcing conditions. The presence of electron-withdrawing groups on the benzothiazole ring can further enhance the electrophilicity of the C2 carbon, thereby promoting the reaction. baranlab.orgresearchgate.net

Common nucleophiles employed in SNAr reactions with similar halo-heterocyclic systems include amines, alkoxides, and thiolates. wikipedia.org For instance, the reaction of 2-halobenzothiazoles with various nucleophiles provides a direct route to a range of functionalized benzothiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net 2-Iodo-5,6-dimethylbenzo[d]thiazole is an excellent substrate for these transformations, with the carbon-iodine bond readily undergoing oxidative addition to a palladium(0) catalyst. This initiates a catalytic cycle that can be harnessed in various named reactions, including the Suzuki, Sonogashira, and Stille couplings.

The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This method is widely favored due to the mild reaction conditions and the commercial availability and environmental compatibility of many organoboron reagents. nih.gov The Suzuki coupling of 2-iodo-5,6-dimethylbenzo[d]thiazole with various aryl or heteroaryl boronic acids would provide a straightforward route to 2-aryl- and 2-heteroaryl-5,6-dimethylbenzo[d]thiazoles. nih.govnih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. organic-chemistry.org The coupling of 2-iodo-5,6-dimethylbenzo[d]thiazole with terminal alkynes would yield 2-alkynyl-5,6-dimethylbenzo[d]thiazoles, which are versatile intermediates for further synthetic manipulations.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the tolerance of a wide range of functional groups. uwindsor.ca The reaction of 2-iodo-5,6-dimethylbenzo[d]thiazole with various organostannanes would offer another reliable method for introducing diverse organic moieties at the C2 position. wikipedia.orgharvard.edu

The catalytic cycles of the Suzuki, Sonogashira, and Stille reactions, while having distinct features, share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the 2-iodo-5,6-dimethylbenzo[d]thiazole to a palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate, where both the benzothiazolyl group and the iodide are bound to the palladium center. youtube.comuwindsor.ca The initial product is often a cis-complex, which may then isomerize to the more stable trans-isomer. uwindsor.ca

Transmetalation: In this step, the organic group from the organometallic reagent (organoboron, organocopper acetylide, or organotin) is transferred to the palladium(II) center, displacing the halide. youtube.com This is the step where the different named reactions diverge. In the Suzuki reaction, the boronic acid is activated by a base to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation. In the Sonogashira coupling, a copper acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, is believed to be the active species in transmetalation. For the Stille reaction, the organotin reagent directly transfers its organic group to the palladium center.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the two organic groups (the benzothiazolyl and the newly transferred group) are coupled together, forming the desired product. youtube.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Coupling ReactionOrganometallic ReagentKey Features
SuzukiOrganoboron (e.g., Boronic Acid)Mild conditions, environmentally benign reagents. nih.gov
SonogashiraTerminal Alkyne (with Cu(I) co-catalyst)Forms C(sp2)-C(sp) bonds. organic-chemistry.org
StilleOrganotin (Organostannane)High functional group tolerance. uwindsor.ca

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions. Ligands can influence the catalyst's stability, reactivity, and selectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands, for example, are known to accelerate the coupling process. harvard.edu For challenging substrates, specialized ligands have been designed to improve reaction outcomes. nih.gov In some cases, ligand-free protocols have been developed, where palladacycles may act as the catalytic species. nih.gov The development of new ligands continues to be an active area of research, aiming to create more robust and versatile catalytic systems for a broader range of substrates and reaction conditions. nih.gov

Photochemical Reactions and Radical Intermediates

The photochemistry of 2-iodobenzothiazoles reveals a fascinating and complex reaction landscape, dominated by the formation of radical intermediates. nih.govresearchgate.net Irradiation of these compounds with UV light can induce homolytic cleavage of the relatively weak carbon-iodine bond, leading to the generation of a 2-benzothiazolyl radical and an iodine atom. The fate of these reactive species is highly dependent on the reaction conditions.

Studies on 2-iodobenzothiazole (B74616) (IBT) under cryogenic matrix isolation have provided significant insights into its photochemical pathways. nih.govresearchgate.net Upon irradiation at 254 nm, IBT undergoes C-I bond cleavage. nih.gov Interestingly, this is followed by a rearrangement to form the 2-isocyanophenylthiyl radical and benzothiirene. nih.govresearchgate.net The expected 2-dehydrobenzothiazole radical was not observed experimentally. nih.govresearchgate.net

A remarkable feature of this photochemical process is its reversibility. Subsequent irradiation at a longer wavelength (365 nm) or annealing of the matrix containing the 2-isocyanophenylthiyl radical and the iodine atom leads to the reformation of the starting 2-iodobenzothiazole. nih.govresearchgate.net This indicates an iodine-triggered cyclization of the thiyl radical. nih.govresearchgate.net The study of thiyl radicals is of considerable interest due to their importance in various biomolecular pathways. nih.govresearchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in corroborating the experimental findings and providing a deeper understanding of the photochemical mechanisms. nih.govresearchgate.netresearchgate.net These calculations have confirmed the feasibility of the proposed pathways, including the formation of the 2-isocyanophenylthiyl radical and benzothiirene from the photolysis of 2-iodobenzothiazole. nih.govresearchgate.net Furthermore, computational models have supported the iodine-triggered reversible cyclization of the thiyl radical. nih.govresearchgate.net Such theoretical investigations are invaluable for elucidating complex reaction mechanisms and predicting the behavior of reactive intermediates. researchgate.net

ReactantIrradiation WavelengthKey Intermediates/ProductsSupporting Evidence
2-Iodobenzothiazole254 nm2-Isocyanophenylthiyl radical, BenzothiireneCryogenic Matrix Isolation, DFT Calculations nih.govresearchgate.net
2-Isocyanophenylthiyl radical + Iodine atom365 nm / Annealing2-Iodobenzothiazole (reformation)Cryogenic Matrix Isolation, DFT Calculations nih.govresearchgate.net

Reductive Dehalogenation and Other Reduction Pathways

The carbon-iodine bond at the 2-position of the benzothiazole ring in 2-iodo-5,6-dimethylbenzo[d]thiazole is a key site for reactivity, particularly for reductive dehalogenation. While specific studies on the reduction of 2-iodo-5,6-dimethylbenzo[d]thiazole are not extensively documented, the reactivity can be inferred from studies on analogous compounds, such as 2-iodobenzothiazole.

One of the primary reductive transformations is the removal of the iodine atom to yield the parent 5,6-dimethylbenzo[d]thiazole (B3276279). Research on 2-iodobenzothiazole has shown that it undergoes reductive dehalogenation in the presence of alkanethiols in a methanol (B129727) solvent. rsc.org This reaction proceeds to afford the unsubstituted benzothiazole. A significant aspect of this transformation is its autocatalytic nature, with the hydroiodic acid produced during the reaction acting as a catalyst for the process. rsc.org It is therefore highly probable that 2-iodo-5,6-dimethylbenzo[d]thiazole would react in a similar manner.

The generalized reaction is as follows:

Reaction Scheme for the Reductive Dehalogenation of 2-Iodo-5,6-dimethylbenzo[d]thiazole

A proposed mechanism for this reaction, based on the study of 2-iodobenzothiazole, involves the thiol attacking the iodine atom, leading to the formation of a sulfenyl iodide and the protonated benzothiazole, which is then reduced. The autocatalysis by HI likely involves the protonation of the benzothiazole nitrogen, making the C2-I bond more susceptible to cleavage.

The following table outlines the expected reactants and products for the reductive dehalogenation of 2-iodo-5,6-dimethylbenzo[d]thiazole based on the known reactivity of 2-iodobenzothiazole. rsc.org

ReactantReagentProduct
2-Iodo-5,6-dimethylbenzo[d]thiazoleAlkanethiol5,6-Dimethylbenzo[d]thiazole

Other potential reduction pathways could involve catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. This method is a standard procedure for the dehalogenation of aryl halides. While not specifically reported for 2-iodo-5,6-dimethylbenzo[d]thiazole, it represents a viable synthetic route to the corresponding de-iodinated compound.

Oxidative Transformations and Stability Investigations

The oxidative behavior and stability of 2-iodo-5,6-dimethylbenzo[d]thiazole are influenced by both the electron-rich nature of the dimethylbenzothiazole core and the presence of the iodine atom. While specific oxidative studies on this compound are limited, the reactivity of the benzothiazole scaffold under oxidative conditions provides insight into potential transformations.

Investigations into the direct iodination of electron-deficient benzothiazoles have demonstrated that the benzothiazole ring system can be reactive under strong oxidative and acidic conditions. acs.org Such conditions can lead to further iodination on the benzene (B151609) ring of the benzothiazole core. acs.org This suggests that 2-iodo-5,6-dimethylbenzo[d]thiazole, under similar harsh oxidative environments, could potentially undergo further electrophilic substitution, although the directing effects of the existing methyl and iodo substituents would play a crucial role in determining the position of any additional substitution.

The stability of benzothiazole derivatives is a critical factor in their application. The oxidative stability of various organic compounds is often evaluated using methods like the Rancimat test, which accelerates the oxidation process by heating the sample while bubbling air through it. biodieseleducation.org While this method is standard for assessing the stability of substances like biodiesel, similar principles can be applied to investigate the stability of heterocyclic compounds like 2-iodo-5,6-dimethylbenzo[d]thiazole. The introduction of antioxidants is a common strategy to enhance oxidative stability. biodieseleducation.orgresearchgate.netresearchgate.net

Electrochemical studies on related systems, such as the oxidation of catechols in the presence of thiouracil derivatives to form benzothiazole structures, indicate the involvement of the benzothiazole system in redox reactions. researchgate.net The electrochemical oxidation of 2-iodo-5,6-dimethylbenzo[d]thiazole could potentially lead to the formation of dimeric species or the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, depending on the reaction conditions.

The following table summarizes potential oxidative transformations of 2-iodo-5,6-dimethylbenzo[d]thiazole based on the known chemistry of related benzothiazole derivatives.

Starting MaterialReagents/ConditionsPotential Products
2-Iodo-5,6-dimethylbenzo[d]thiazoleStrong Oxidizing Agent (e.g., I2, strong acid)Further iodinated benzothiazole derivatives
2-Iodo-5,6-dimethylbenzo[d]thiazolePeroxy acids (e.g., m-CPBA)2-Iodo-5,6-dimethylbenzo[d]thiazole-S-oxide
2-Iodo-5,6-dimethylbenzo[d]thiazoleElectrochemical OxidationDimeric products, oxidized sulfur species

It is important to note that these are potential reaction pathways, and experimental verification is necessary to determine the actual products and their yields under various oxidative conditions. The stability of 2-iodo-5,6-dimethylbenzo[d]thiazole will be dependent on factors such as temperature, exposure to light, and the presence of oxidizing agents.

Computational and Theoretical Investigations of 2 Iodo 5,6 Dimethylbenzo D Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. acs.orgscirp.org For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31+G(d,p), are employed to determine optimized molecular geometries, electronic energies, and molecular orbitals. scirp.orgnih.govscirp.org

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap suggests higher reactivity.

For instance, in a study on various benzothiazole derivatives, DFT calculations were used to analyze their electronic properties. scirp.org The HOMO and LUMO distributions show where electrophilic and nucleophilic attacks are most likely to occur. In many benzothiazole systems, the HOMO is often localized over the thiazole (B1198619) ring and the fused benzene (B151609) ring, while the LUMO may be distributed over the entire molecule or concentrated on specific substituents. nih.govnih.gov

Illustrative Data for Benzothiazole Derivatives:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazole-6.5-1.25.3
2-Aminobenzothiazole (B30445)-5.8-0.94.9
2-Methylbenzothiazole-6.3-1.15.2

This table presents hypothetical data based on typical values for benzothiazole derivatives to illustrate the concepts.

The introduction of substituents like the iodo and dimethyl groups on the benzothiazole core would be expected to modulate these electronic properties. The electron-donating methyl groups would likely raise the HOMO energy, while the iodo group's effect would be more complex, involving both inductive and resonance effects.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Fukui Indices)

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity, chemical hardness, and softness. A particularly useful local reactivity descriptor is the Fukui function, which helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.netfaccts.denih.gov

The Fukui function is calculated from the electron densities of the neutral, anionic, and cationic forms of the molecule. nih.gov For 2-Iodo-5,6-dimethylbenzo[d]thiazole, the Fukui functions would predict the atoms most susceptible to reaction. For instance, the nitrogen and sulfur atoms of the thiazole ring are often identified as potential nucleophilic sites in related molecules. researchgate.net The carbon atom attached to the iodine is a likely site for electrophilic attack, given the polarizability of the C-I bond.

Illustrative Fukui Function Analysis for a Benzothiazole Derivative:

AtomFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic Attack
N30.080.15
C20.120.05
S10.050.10

This table provides a hypothetical example of Fukui indices for a benzothiazole derivative to illustrate how reactivity sites are predicted.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface (PES), researchers can identify the most stable conformations (energy minima) and the energy barriers for rotation around single bonds (transition states).

For 2-Iodo-5,6-dimethylbenzo[d]thiazole, the primary conformational flexibility would arise from the rotation of the methyl groups. While the benzothiazole core is rigid, the orientation of the methyl hydrogens can be determined through PES scanning. This involves systematically changing the dihedral angles associated with the methyl groups and calculating the energy at each point. The resulting map reveals the lowest energy and therefore the most populated conformation of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules and other solutes. acs.orgnih.gov These simulations are particularly valuable for understanding how a molecule behaves in a realistic biological or chemical environment.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and transition states. acs.orgmdpi.comyoutube.com For 2-Iodo-5,6-dimethylbenzo[d]thiazole, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution at the C-I bond or metal-catalyzed cross-coupling reactions.

Design and Synthesis of 2 Iodo 5,6 Dimethylbenzo D Thiazole Derivatives and Analogues

Strategies for Introducing Diverse Functionalities via the Iodide Group

The carbon-iodine bond at the 2-position of the benzothiazole (B30560) ring is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net In these reactions, the iodo group serves as an excellent leaving group. The general reactivity order for aryl halides in these transformations is I > Br > Cl, making 2-iodo-benzothiazoles highly reactive substrates. wuxiapptec.com

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. youtube.comresearchgate.net For 2-iodo-5,6-dimethylbenzo[d]thiazole, a Suzuki reaction with various aryl or vinyl boronic acids or esters would yield the corresponding 2-aryl or 2-vinyl-5,6-dimethylbenzo[d]thiazole derivatives. A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which proceeds via a palladacyclic intermediate and gives excellent yields. nih.gov This highlights the robustness of the Suzuki reaction for creating diverse benzothiazole libraries. nih.govfrontiersin.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.netlibretexts.org Reacting 2-iodo-5,6-dimethylbenzo[d]thiazole with various terminal alkynes under Sonogashira conditions allows for the synthesis of a library of 2-alkynyl-5,6-dimethylbenzo[d]thiazoles. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org Applying this reaction to 2-iodo-5,6-dimethylbenzo[d]thiazole with a variety of primary or secondary amines would produce a range of 2-amino-5,6-dimethylbenzo[d]thiazole derivatives. The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide array of amines under mild conditions. youtube.com It is important to note that while aryl iodides are typically highly reactive, the iodide formed during the reaction can sometimes inhibit the catalyst, a factor that may require optimization of reaction conditions. wuxiapptec.com

Other Coupling Reactions: The Heck reaction, which couples the aryl halide with an alkene, and various carbonylation reactions can further expand the diversity of accessible derivatives. organic-chemistry.orgrsc.org For instance, a palladium-catalyzed reaction between aryl iodides and ethyl diazoacetate has been developed to provide cross-coupling products. organic-chemistry.org

Table 1: Overview of Cross-Coupling Strategies for Functionalizing 2-Iodo-5,6-dimethylbenzo[d]thiazole
Reaction NameCoupling PartnerBond FormedResulting Functional GroupKey Features
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterC-C2-Aryl or 2-VinylRobust, high-yielding, tolerates many functional groups. youtube.comnih.gov
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)2-AlkynylMild conditions, useful for introducing linear, rigid moieties. wikipedia.orglibretexts.org
Buchwald-Hartwig AminationPrimary or Secondary AmineC-N2-AminoVersatile for C-N bond formation, wide range of amine partners. wikipedia.orgorganic-chemistry.org
Heck ReactionAlkeneC-C2-VinylForms substituted alkenes.

Exploration of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. The dimethyl groups at the 5- and 6-positions of the target compound are electron-donating groups (EDGs).

Computational studies on various benzothiazole derivatives have provided insights into these effects. Generally, the introduction of substituents alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of both the HOMO and LUMO.

The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often correlates with higher reactivity. For instance, studies have shown that adding a strongly electron-withdrawing CF₃ group to a benzothiazole derivative leads to a smaller ΔE, making the compound more reactive. Conversely, unsubstituted derivatives tend to have a larger HOMO-LUMO gap. The dimethyl groups in 2-iodo-5,6-dimethylbenzo[d]thiazole, being EDGs, would be expected to increase the electron density of the benzothiazole ring system and influence its electronic properties, likely resulting in a slightly higher HOMO energy level compared to an unsubstituted analogue.

Table 2: Predicted Effects of Substituents on Benzothiazole Properties
Substituent TypeExample GroupEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap (ΔE)General Effect on Reactivity
Electron-Donating (EDG)-CH₃, -OH, -NH₂IncreaseSlight Increase/No ChangeDecreaseIncrease (towards electrophiles)
Electron-Withdrawing (EWG)-NO₂, -CN, -CF₃DecreaseDecreaseDecreaseIncrease (towards nucleophiles)
Halogen-F, -Cl, -Br, -IEffects can be complex, involving both inductive withdrawal and resonance donation.

Sterically, the methyl groups at the 5- and 6-positions are relatively small and located on the benzene (B151609) portion of the scaffold. Therefore, they are not expected to significantly hinder reactions at the 2-position, which is the primary site of functionalization for 2-iodo-5,6-dimethylbenzo[d]thiazole.

Development of Libraries of Novel Benzothiazole Scaffolds

The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov The synthetic strategies outlined in section 6.1 are instrumental in the development of diverse libraries of novel benzothiazole-based compounds. By systematically varying the coupling partners in reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig, researchers can generate large collections of derivatives from a single starting material like 2-iodo-5,6-dimethylbenzo[d]thiazole. organic-chemistry.orgnih.gov

For example, starting with 2-iodo-5,6-dimethylbenzo[d]thiazole, a library can be constructed by:

Suzuki Coupling: Reacting it with a panel of 50 different arylboronic acids to produce 50 unique 2-aryl-5,6-dimethylbenzo[d]thiazole derivatives.

Sonogashira Coupling: Using a set of 30 different terminal alkynes to create 30 distinct 2-alkynyl-5,6-dimethylbenzo[d]thiazole analogues.

Buchwald-Hartwig Amination: Employing a collection of 40 different amines to synthesize 40 novel 2-amino-5,6-dimethylbenzo[d]thiazole compounds.

This combinatorial approach allows for the rapid exploration of the chemical space around the 5,6-dimethylbenzo[d]thiazole (B3276279) core. The resulting libraries, containing compounds with varied steric and electronic properties, can then be screened against biological targets to identify lead compounds for drug discovery or other applications. One-pot cascade reactions have also been developed to efficiently produce 2-substituted benzothiazoles from 2-iodoanilines and acid chlorides, further streamlining the synthesis of such libraries. nih.gov

Stereochemical Control in Derivative Synthesis (if applicable to specific derivatives)

When the synthesis of benzothiazole derivatives leads to the formation of one or more stereocenters, controlling the stereochemical outcome is often critical, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis strategies are employed to selectively produce a single desired stereoisomer. wikipedia.orgnih.gov

A primary method for achieving stereocontrol is the use of a chiral auxiliary . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.org Its inherent chirality directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over another. scielo.org.mx After the key stereocenter-forming reaction is complete, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov

For example, if a substituent introduced at the 2-position of the benzothiazole ring, or a functional group on that substituent, were to be chiral, a chiral auxiliary could be employed. A study reported the synthesis of chiral 2-substituted benzothiazole derivatives, specifically 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole, demonstrating the successful application of stereochemical control in this class of compounds. nih.gov

Another strategy is substrate control , where an existing stereocenter within the substrate molecule dictates the stereochemical outcome of a new stereocenter being formed. Furthermore, catalytic enantioselective reactions, such as an enantiotopic-group-selective Suzuki reaction, can be used to construct chiral organoboronates which can then be used to build chiral benzothiazole derivatives. nih.gov These methods are essential for preparing enantiomerically pure benzothiazole-based compounds for applications where specific stereochemistry is required.

Advanced Applications in Chemical Research and Materials Science Excluding Clinical/biological Applications in Vivo

Utilization as a Building Block in Complex Organic Synthesis

The presence of an iodine atom at the 2-position of the 5,6-dimethylbenzothiazole core renders it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. 2-Iodo-5,6-dimethylbenzo[d]thiazole can be effectively coupled with a wide array of aryl and heteroaryl boronic acids or their esters to generate 2-aryl-5,6-dimethylbenzothiazoles. scispace.combldpharm.comsigmaaldrich.com These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligands, base, and solvent system is crucial for achieving high yields and functional group tolerance. The resulting 2-arylbenzothiazole derivatives are themselves valuable intermediates in the synthesis of biologically active molecules and functional materials.

Similarly, the Sonogashira coupling provides a reliable route to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govarxiv.org 2-Iodo-5,6-dimethylbenzo[d]thiazole can undergo Sonogashira coupling with various terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield 2-alkynyl-5,6-dimethylbenzothiazoles. rsc.orgwarshel.comwikipedia.org This reaction is instrumental in creating extended π-conjugated systems, which are of interest in materials science.

The Heck reaction , another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. lumtec.com.twresearchgate.net 2-Iodo-5,6-dimethylbenzo[d]thiazole can be subjected to Heck coupling conditions with various alkenes to introduce vinyl groups at the 2-position of the benzothiazole (B30560) ring. This provides a pathway to more complex and functionalized derivatives.

Table 1: Key Cross-Coupling Reactions of 2-Iodo-5,6-dimethylbenzo[d]thiazole

Reaction NameReactant 1Reactant 2Catalyst SystemProduct Type
Suzuki-Miyaura2-Iodo-5,6-dimethylbenzo[d]thiazoleAryl/Heteroaryl Boronic AcidPd(0) complex, Base2-Aryl-5,6-dimethylbenzothiazole
Sonogashira2-Iodo-5,6-dimethylbenzo[d]thiazoleTerminal AlkynePd complex, Cu(I) co-catalyst2-Alkynyl-5,6-dimethylbenzothiazole
Heck2-Iodo-5,6-dimethylbenzo[d]thiazoleAlkenePd catalyst, Base2-Vinyl-5,6-dimethylbenzothiazole

Integration into Fluorescent Probes and Chemosensors for In Vitro Studies or Material Science

The benzothiazole core is inherently fluorescent, and its derivatives are widely explored for the development of fluorescent probes and chemosensors. researchgate.netmdpi.com These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte, making them valuable tools for in vitro diagnostics and environmental monitoring. nih.gov

While direct studies on 2-Iodo-5,6-dimethylbenzo[d]thiazole as a fluorescent probe are not extensively reported, its derivatives, synthesized via the cross-coupling reactions mentioned earlier, are excellent candidates for such applications. For instance, the introduction of specific chelating groups at the 2-position can lead to chemosensors for various metal ions. Research has shown that benzothiazole-based probes can be designed for the selective detection of ions like Al³⁺, Zn²⁺, and Fe³⁺. researchgate.netmdpi.comnih.gov The underlying mechanism often involves processes like intramolecular charge transfer (ICT), which is modulated by the binding of the target ion. The dimethyl substitution on the benzothiazole ring can further tune the photophysical properties of these probes, such as their quantum yield and emission wavelength.

Table 2: Examples of Benzothiazole-Based Fluorescent Probes

Probe BaseTarget AnalyteSensing Mechanism
Benzothiazole-hydroxy-methoxybenzaldehydeAl³⁺Ratiometric detection, blue-shift in emission
Benzothiazole derivativeZn²⁺, Cu²⁺, Ni²⁺Turn-on fluorescence for Zn²⁺, quenching for Cu²⁺ and Ni²⁺
Benzothiazole Schiff baseFe³⁺"Turn-off" fluorescence quenching

Role in the Development of Organic Electronic Materials (e.g., OLEDs, OFETs)

Organic electronic materials have gained significant interest for their potential applications in flexible displays, lighting, and wearable electronics. lumtec.com.tw Benzothiazole derivatives are being investigated for their utility in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their charge-transporting and emissive properties. nih.govnih.govrsc.org

In the context of OLEDs , benzothiazole-containing molecules can function as electron-transporting materials, hole-transporting materials, or as emissive dopants. scispace.comarxiv.orgnih.govktu.edumdpi.com The electron-deficient nature of the benzothiazole ring can facilitate electron injection and transport. By modifying the substituents on the benzothiazole core, the electronic properties and emission colors can be tuned. For example, a study on a closely related compound, 5,6-difluorobenzothiazole, has shown that its incorporation into conjugated polymers can lead to deep-blue electroluminescent emission with high external quantum efficiency. nih.gov This suggests that 5,6-dimethylbenzothiazole derivatives could also be promising for OLED applications.

In OFETs , organic semiconductors form the active channel layer. nih.govlumtec.com.twrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The planar structure and potential for π-π stacking of benzothiazole-based molecules make them candidates for OFET materials. While specific studies on 2-Iodo-5,6-dimethylbenzo[d]thiazole in OFETs are limited, the broader class of benzothiazole-containing oligomers and polymers has been explored for their semiconducting properties.

Precursor for Advanced Polymeric Materials

The ability of 2-Iodo-5,6-dimethylbenzo[d]thiazole to participate in cross-coupling reactions makes it a valuable monomer for the synthesis of advanced polymeric materials. Poly(benzothiazole)s and other conjugated polymers incorporating the benzothiazole unit are known for their thermal stability, chemical resistance, and interesting optoelectronic properties. rsc.orgmdpi.comnih.govnih.govresearchgate.netrsc.org

Through polymerization reactions such as Suzuki or Stille coupling, 2-Iodo-5,6-dimethylbenzo[d]thiazole can be copolymerized with various aromatic or heteroaromatic diboronic acids or distannanes to create a range of conjugated polymers. The dimethyl groups on the benzothiazole unit can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod polymers. These polymers can find applications in areas such as high-performance plastics, organic electronics, and membranes. For instance, conjugated microporous polymers containing benzothiazole groups have been synthesized and shown to be effective in the removal of organic dyes from water. researchgate.net

Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows benzothiazole derivatives to act as ligands in coordination chemistry, forming complexes with various transition metals. These metal complexes can exhibit interesting magnetic, optical, and catalytic properties.

While the direct use of 2-Iodo-5,6-dimethylbenzo[d]thiazole as a ligand in catalysis is not extensively documented, the broader family of benzothiazole-containing ligands has been employed in various catalytic transformations. For example, palladium complexes bearing benzothiazole-based ligands have been investigated for their catalytic activity in cross-coupling reactions. The electronic properties of the benzothiazole ligand, which can be tuned by substituents like the dimethyl groups, can influence the reactivity and stability of the metal catalyst. The iodo-substituent at the 2-position could also potentially be involved in oxidative addition to a low-valent metal center, a key step in many catalytic cycles.

Future Directions and Emerging Research Avenues for 2 Iodo 5,6 Dimethylbenzo D Thiazole

Unexplored Synthetic Pathways and Novel Derivatization Strategies

The true potential of 2-Iodo-5,6-dimethylbenzo[d]thiazole lies in its capacity as a versatile building block. The carbon-iodine bond is a key functional handle for a variety of cross-coupling reactions, which remain largely unexplored for this specific substrate. Future research should focus on leveraging this reactivity to create a diverse library of derivatives with tailored properties.

Key research avenues include:

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom is an excellent leaving group for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov A systematic exploration of these reactions would enable the introduction of a wide array of substituents (aryl, alkynyl, vinyl, and amino groups) at the 2-position. This would allow for precise tuning of the molecule's electronic and photophysical properties. rsc.orgrsc.org

Direct C-H Functionalization: While the iodine provides a reactive site, modern synthetic methods also allow for the direct functionalization of C-H bonds on the benzothiazole (B30560) core. rsc.org Investigating palladium-catalyzed oxidative C-H/C-H cross-coupling could create novel linkages with other heterocycles like thiophenes or thiazoles, expanding the structural diversity of accessible compounds. nih.gov

Photochemical and Iodonium-Mediated Reactions: The use of photochemical methods, potentially involving iodine as a catalyst or participant, could lead to novel cyclization and functionalization pathways. chim.itnih.gov Furthermore, conversion of the iodo-group to a hypervalent iodine reagent (e.g., a diaryliodonium salt) would unlock unique reactivity for transferring the benzothiazole moiety to other molecules. researchgate.net

Table 1: Potential Derivatization Strategies
Reaction TypeReagents/CatalystsPotential SubstituentApplication Focus
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, ArylacetyleneArylalkynyl groupsOrganic Electronics, Fluorophores
Suzuki CouplingPd catalyst, Boronic acid/esterAryl/Heteroaryl groupsMaterial Science, Medicinal Chemistry
Buchwald-HartwigPd catalyst, AmineAmino groupsPharmacological Scaffolds
Stille CouplingPd catalyst, OrganostannaneVarious organic groupsComplex Molecule Synthesis

Integration with Supramolecular Assemblies and Nanotechnology

The structural features of 2-Iodo-5,6-dimethylbenzo[d]thiazole make it an intriguing candidate for the construction of ordered molecular systems. The iodine atom is not just a synthetic handle but can also participate in specific non-covalent interactions, most notably halogen bonding.

Halogen Bonding in Supramolecular Design: The iodine atom on the benzothiazole ring possesses an electropositive region (a σ-hole) that can form a strong, directional, non-covalent interaction with a Lewis base (halogen bond acceptor). nih.govacs.org This interaction can be exploited to direct the self-assembly of molecules into well-defined architectures such as 2D networks, liquid crystals, or supramolecular gels. nih.govresearchgate.netmdpi.com Future work could involve co-crystallization with complementary halogen bond acceptors to create novel solid-state materials with unique optical or electronic properties.

Nanomaterial Functionalization: The benzothiazole core can be incorporated into larger systems to create functional nanomaterials. Derivatives of 2-Iodo-5,6-dimethylbenzo[d]thiazole could be designed to anchor onto the surface of nanoparticles (e.g., gold or quantum dots), imparting specific recognition or photophysical properties to the nanomaterial. Such functionalized nanoparticles could find use in sensing, imaging, or catalysis.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Cryo-Electron Microscopy

Understanding the fundamental behavior of 2-Iodo-5,6-dimethylbenzo[d]thiazole and its derivatives at a molecular level is crucial for rational design. Advanced spectroscopic and imaging techniques offer powerful tools for these investigations.

Ultrafast Spectroscopy: Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence and the potential for excited-state intramolecular proton transfer (ESIPT) if suitably functionalized. mdpi.com Ultrafast techniques like transient absorption spectroscopy, with femtosecond time resolution, could be employed to map the energy relaxation pathways of newly synthesized derivatives after photoexcitation. This is critical for understanding and optimizing their performance as fluorophores, photosensitizers, or components in optoelectronic devices.

Cryo-Electron Microscopy (Cryo-EM): While Cryo-EM is a tool for visualizing large biological macromolecules, it presents a powerful, albeit indirect, avenue for studying 2-Iodo-5,6-dimethylbenzo[d]thiazole. nih.gov If a derivative of this compound is designed as a ligand or inhibitor for a specific protein target, Cryo-EM could be used to determine the high-resolution structure of the protein-ligand complex. nih.govcreative-diagnostics.com This would provide unprecedented atomic-level detail of the binding interactions, revealing the precise orientation of the benzothiazole core within the protein's active site and guiding the structure-based design of more potent and selective molecules. biorxiv.org

Development of Sustainable Synthesis and Recycling Methodologies

Modern chemical research places a strong emphasis on environmental sustainability. Future work on 2-Iodo-5,6-dimethylbenzo[d]thiazole should incorporate green chemistry principles from the outset.

Green Synthetic Approaches: The synthesis of the benzothiazole core and its subsequent iodination and derivatization should be optimized to minimize environmental impact. This includes exploring microwave-assisted synthesis to reduce reaction times and energy consumption, using environmentally benign solvents like water or glycerol, and developing reusable catalysts. airo.co.innih.govscielo.brresearchgate.net One-pot procedures that combine multiple synthetic steps without isolating intermediates can also significantly improve efficiency and reduce waste. nih.gov

Table 2: Sustainable Chemistry Approaches
ApproachTechnique/MethodBenefit
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, lower energy use
Waste ReductionOne-pot reactions, solvent-free conditionsFewer purification steps, less solvent waste
Safer SolventsUse of water, glycerol, or ionic liquidsReduced toxicity and environmental impact
Resource ManagementIodine recovery and recycling protocolsConservation of a finite resource, cost reduction

Potential in Interdisciplinary Research Beyond Current Scope

The unique combination of a heavy atom (iodine) and a versatile heterocyclic scaffold suggests numerous applications in interdisciplinary fields that are currently unexplored for this molecule.

Material Science and Physics: The benzothiazole nucleus is a known component in materials for organic electronics. rsc.orgpolyu.edu.hk Systematic derivatization of 2-Iodo-5,6-dimethylbenzo[d]thiazole could lead to new materials for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). research-nexus.netresearchgate.netnih.gov The presence of the heavy iodine atom could promote intersystem crossing, making derivatives potential candidates for phosphorescent emitters or photosensitizers in photodynamic therapy. These unique photophysical properties would also make them interesting subjects for fundamental studies in physics.

In Vitro Biochemical Tools: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. ijpsr.comnih.gov Derivatives of 2-Iodo-5,6-dimethylbenzo[d]thiazole could be developed as highly specific biochemical tools. For instance, fluorescent derivatives could be used as probes for live-cell imaging to visualize specific organelles or biomolecules. nih.govresearchgate.net Furthermore, the iodine atom can be readily substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I), enabling the development of radiotracers for preclinical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or for use in in vitro assays such as autoradiography.

Q & A

Q. What are the established synthetic routes for 2-Iodo-5,6-dimethylbenzo[d]thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation of a pre-functionalized benzo[d]thiazole core. A plausible route starts with 5,6-dimethylbenzo[d]thiazole, followed by iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Optimization includes:

  • Temperature control : Iodination proceeds efficiently at 60–80°C in dichloromethane or acetonitrile .
  • Catalyst screening : FeCl₃ enhances regioselectivity, while palladium catalysts may reduce side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity.

Q. Which spectroscopic techniques are critical for structural validation of 2-Iodo-5,6-dimethylbenzo[d]thiazole?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl groups (δ ~2.3 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~7.0–8.5 ppm). The iodine atom deshields adjacent carbons, shifting C-2 to δ ~95–100 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular formula (C₉H₈INS).
  • X-ray crystallography : Resolves iodine positioning and steric effects from methyl groups .

Q. What are the common reactivity patterns of 2-Iodo-5,6-dimethylbenzo[d]thiazole in substitution and coupling reactions?

Methodological Answer:

  • Nucleophilic aromatic substitution : The iodine atom is displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions (50–70°C, DMF) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/water (80°C) introduces aryl groups at the 2-position .

Advanced Research Questions

Q. How can iodination efficiency be improved while minimizing byproducts in the synthesis of 2-Iodo-5,6-dimethylbenzo[d]thiazole?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity .
  • Additive screening : Silver triflate (AgOTf) or tetrabutylammonium iodide (TBAI) accelerates iodination rates .
  • Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and terminate before di-iodination occurs.

Q. What role does 2-Iodo-5,6-dimethylbenzo[d]thiazole play in designing bioactive heterocycles via cross-coupling?

Methodological Answer: The iodine atom serves as a versatile handle for constructing pharmacophores:

  • Anticancer agents : Coupling with pyridyl boronic acids generates kinase inhibitors. Optimize using Pd(OAc)₂/XPhos in toluene/EtOH (90°C, 12 h) .
  • Antimicrobial scaffolds : Introduce thiophene or triazole moieties via Sonogashira coupling (CuI, PdCl₂(PPh₃)₂) .

Q. How do methyl substituents at the 5,6-positions influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic effects : Methyl groups donate electron density via hyperconjugation, reducing electrophilicity at C-2 and slowing substitution kinetics .
  • Steric hindrance : Ortho-methyl groups restrict access to the iodine atom, necessitating elevated temperatures for cross-coupling .
  • Computational validation : DFT calculations (B3LYP/6-31G*) show methyl groups increase HOMO energy by ~0.5 eV, affecting reactivity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between batches be resolved?

Methodological Answer:

  • Batch comparison : Run ¹H NMR in deuterated DMSO to detect trace solvents or impurities .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by methyl group rotamers .
  • Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in regiochemistry .

Q. What computational strategies predict the biological activity of derivatives synthesized from 2-Iodo-5,6-dimethylbenzo[d]thiazole?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase PDB: 1M17). Methyl groups may occupy hydrophobic pockets .
  • QSAR modeling : Corporate Hammett σ values for substituents to predict IC₅₀ trends .

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